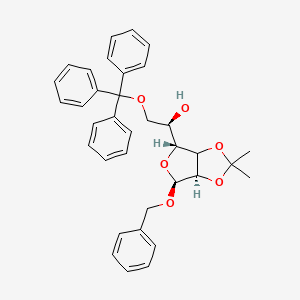

Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose

説明

Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

準備方法

The synthesis of Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose involves several steps:

Protection of Hydroxyl Groups: The hydroxyl groups of alpha-D-mannofuranose are protected using isopropylidene and trityl groups.

Benzylation: The protected mannofuranose is then benzylated to introduce the benzyl group.

The reaction conditions typically involve the use of acid catalysts for the protection steps and base catalysts for the benzylation step. Industrial production methods may vary but generally follow similar synthetic routes with optimization for scale and yield .

化学反応の分析

Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose undergoes various chemical reactions:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The benzyl and trityl groups can be substituted under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C35H34O6

- Molecular Weight : 550.65 g/mol

- CAS Number : 91364-12-4

- Solubility : Soluble in organic solvents such as chloroform and dichloromethane.

The structure of Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose features a protected hydroxyl group at the 6-position, which enhances its stability and reactivity in synthetic applications.

Synthesis of Glycosides

One of the primary applications of this compound is in the synthesis of glycosides. This compound serves as a glycosyl donor in various reactions, allowing for the formation of glycosidic bonds with different acceptors. The regioselective protection of hydroxyl groups facilitates the selective formation of desired glycosides without unwanted side reactions.

Case Study: Synthesis of Trisaccharides

In a study by Legler and Juelich (1984), the use of this compound as a glycosyl donor enabled the efficient synthesis of branched trisaccharides. The reaction conditions were optimized to yield high purity products with significant yields (up to 90%) .

Development of Antiviral Agents

Recent research has explored the potential antiviral properties of compounds derived from this compound. The structural modifications facilitated by this compound have been linked to enhanced activity against viruses such as HIV and influenza.

Case Study: Antiviral Activity

A study published in Carbohydrate Research demonstrated that derivatives synthesized from this compound exhibited promising antiviral activity. The modifications allowed for better interaction with viral proteins, leading to reduced viral replication rates .

Applications in Vaccine Development

The compound's ability to form stable conjugates with proteins makes it a valuable tool in vaccine development. Glycoconjugates formed from this compound can enhance immunogenic responses by presenting carbohydrate antigens effectively to the immune system.

Case Study: Glycoconjugate Vaccines

Research highlighted in Nature Reviews Immunology discusses how glycoconjugates derived from this compound have been used to create vaccines targeting bacterial pathogens. These vaccines showed improved efficacy due to their ability to elicit stronger immune responses compared to traditional vaccine formulations .

Role in Carbohydrate Chemistry

This compound is also instrumental in advancing carbohydrate chemistry methodologies. Its derivatives are utilized in various synthetic pathways aimed at constructing complex oligosaccharides.

Case Study: Oligosaccharide Synthesis

A comprehensive study on oligosaccharide synthesis demonstrated that using this compound as a starting material allowed for the stepwise assembly of complex structures with high stereochemical fidelity . This approach has implications for both academic research and industrial applications.

作用機序

The mechanism of action of Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose involves its role as a glycan precursor. It participates in enzymatic reactions that form or degrade glycans. The molecular targets include glycosyltransferases and glycosidases, which are enzymes involved in glycan biosynthesis and degradation .

類似化合物との比較

Similar compounds include:

- Benzyl 2,3-O-Isopropylidene-alpha-D-mannofuranose

- Benzyl 6-O-trityl-alpha-D-mannofuranose

- 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose

Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose is unique due to the presence of both isopropylidene and trityl protective groups, which provide specific reactivity and stability characteristics .

生物活性

Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose is a significant compound in glycobiology, primarily utilized for its roles in carbohydrate chemistry and biological applications. This article discusses the biological activity of this compound, its mechanisms of action, and its relevance in various research fields.

Chemical Structure:

- Molecular Formula: C35H34O6

- Molecular Weight: 550.65 g/mol

- CAS Number: 91364-11-3

The synthesis of this compound involves several steps:

- Protection of Hydroxyl Groups: Hydroxyl groups of alpha-D-mannofuranose are protected using isopropylidene and trityl groups.

- Benzylation: The protected mannofuranose is benzylated to introduce the benzyl group.

These steps typically require acid catalysts for protection and base catalysts for benzylation, optimizing for yield and purity .

Biological Activity

This compound exhibits various biological activities, particularly in the context of glycobiology. Its derivatives are investigated for their potential roles in:

- Glycan Formation: Acting as precursors in enzymatic reactions involving glycosyltransferases and glycosidases.

- Protein Recognition: Facilitating interactions with glycan-binding proteins, which play critical roles in cell signaling and immune response.

- Therapeutic Applications: Potential use in developing glycan-based therapeutics and diagnostics.

The compound functions as a glycan precursor, participating in enzymatic reactions that form or degrade glycans. Its interaction with enzymes affects various biological processes, including cell adhesion, differentiation, and pathogen recognition .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzyl 2,3-O-Isopropylidene-alpha-D-mannofuranose | Lacks ketone at position 5 | More reactive due to free hydroxyl |

| Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-glucopyranoside | Glucopyranose instead of mannofuranose | Different biological activity profile |

| Benzyl 2,3-O-Isopropylidene-beta-D-mannofuranoside | Beta configuration at anomeric carbon | Different reactivity due to anomeric effect |

This table highlights how the presence of specific functional groups influences the reactivity and biological activity of these compounds .

Case Studies

Recent studies have explored the biological implications of this compound:

-

Glycan-Binding Studies:

Research indicates that derivatives of this compound exhibit varying affinities for glycan-binding proteins. These interactions are crucial for understanding cellular communication and immune responses . -

Synthetic Applications:

The compound has been utilized in synthesizing complex carbohydrates and glycoconjugates, which are vital for developing new therapeutic agents targeting specific diseases .

特性

IUPAC Name |

(1R)-1-[(3aR,4S,6R)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-trityloxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36O6/c1-34(2)40-31-30(39-33(32(31)41-34)37-23-25-15-7-3-8-16-25)29(36)24-38-35(26-17-9-4-10-18-26,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,29-33,36H,23-24H2,1-2H3/t29-,30-,31?,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXLICKIKLHOKC-ZXQCHVRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(O1)C(OC2C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)OCC6=CC=CC=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H](O[C@@H](C2O1)[C@@H](COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)OCC6=CC=CC=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70724584 | |

| Record name | Benzyl (3xi)-2,3-O-(1-methylethylidene)-6-O-(triphenylmethyl)-alpha-D-erythro-hexofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91364-11-3 | |

| Record name | Benzyl (3xi)-2,3-O-(1-methylethylidene)-6-O-(triphenylmethyl)-alpha-D-erythro-hexofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。